



TPT-004 toxicity and safety profile in animal studies

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Compound of Interest		
Compound Name:	TPT-004	
Cat. No.:	B12382501	Get Quote

TPT-004 Technical Support Center

Welcome to the **TPT-004** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the preclinical toxicity and safety profile of **TPT-004**. The information provided herein is based on publicly available animal studies.

Frequently Asked Questions (FAQs)

Q1: What is TPT-004 and what is its mechanism of action?

A1: **TPT-004** is a novel, next-generation inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of peripheral serotonin. By inhibiting TPH1, **TPT-004** reduces the production of serotonin in the periphery, which has been implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH). Elevated peripheral serotonin can contribute to vasoconstriction, smooth muscle cell proliferation, and inflammation in the pulmonary arteries.

Q2: What is the general safety profile of **TPT-004** observed in animal studies?

A2: Based on available research, **TPT-004** appears to be well-tolerated in animal models at therapeutically effective doses. Studies in rats with PAH have shown that inhaled **TPT-004** can reduce pulmonary hypertension without causing adverse hemodynamic effects on the left side of the heart.[1][2] Furthermore, oral administration of **TPT-004** in a mouse model of colon

Troubleshooting & Optimization





carcinoma did not lead to any significant general toxic effects, as evidenced by the lack of impact on the animals' body weight.[1]

Q3: Has the central nervous system (CNS) safety of **TPT-004** been evaluated?

A3: Yes, studies in mice have indicated that **TPT-004** has minimal potential for brain penetration. Behavioral assessments in mice following subchronic treatment with high doses of **TPT-004** showed no significant changes in anxiety, hedonism, or despair, suggesting a favorable CNS safety profile.[1]

Q4: Is there any information on the No-Observed-Adverse-Effect-Level (NOAEL) for **TPT-004** from repeat-dose toxicity studies?

A4: While published literature mentions the completion of advanced Good Laboratory Practice (GLP)-compliant toxicity and safety investigations, specific quantitative data such as the NOAEL from these studies are not publicly available at this time. The information available is primarily from efficacy studies that included safety monitoring.

Q5: Are there any data on the reproductive and developmental toxicity or genotoxicity of **TPT-004**?

A5: Currently, there are no publicly available data from dedicated reproductive and developmental toxicity studies or genotoxicity assays for **TPT-004**.

Troubleshooting Guide for In Vivo Experiments

Issue 1: Unexpected side effects are observed during an in vivo study.

- Possible Cause: The dose of **TPT-004** may be too high for the specific animal model or strain being used. While formal toxicology data is limited, starting with doses reported in efficacy studies (e.g., 20 mg/kg/day orally in rats for PAH) is recommended.[3]
- Troubleshooting Steps:
 - Review the dosing regimen and ensure it is consistent with published literature.
 - Consider performing a dose-range finding study to determine the maximum tolerated dose
 (MTD) in your specific model.



- Monitor animals closely for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
- If adverse effects are observed, consider reducing the dose or frequency of administration.

Issue 2: How can I minimize systemic exposure when investigating the effects of **TPT-004** on the lungs?

Recommendation: An inhalation route of administration has been shown to be effective in a
rat model of PAH while limiting systemic exposure.[1][4] This approach may help to isolate
the effects of TPT-004 to the pulmonary system and reduce the potential for systemic side
effects.

Data Presentation

Table 1: Summary of TPT-004 Pharmacokinetic

Parameters in Animals

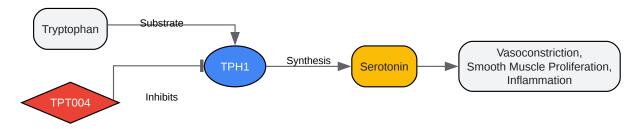
Parameter	Species	Dose and Route	Value	Reference
Oral Bioavailability	Mouse	50 mg/kg, oral	41.3%	[1]
Half-life (t½)	Mouse	10 mg/kg, IV	Not specified	[1]
50 mg/kg, oral	1.76 h	[1]		
Rat	20 mg/kg, oral	4.48 h	[1]	
50 mg/kg, oral	3.41 h	[1]		

Table 2: Summary of Safety Observations in Animal Efficacy Studies



Animal Model	Study Focus	Route of Administrat ion	Dose	Key Safety Observatio ns	Reference
Sugen- Hypoxia Rat	Pulmonary Arterial Hypertension	Inhalation	Not specified	No adverse effects on left ventricular or systemic blood pressure.	[2]
Sugen- Hypoxia Rat	Pulmonary Arterial Hypertension	Oral	20 mg/kg/day	Survival rate of 91.7% (11/12) compared to 83.3% (10/12) in the vehicle group.	[3]
MC38 Mouse Syngeneic Model	Colon Carcinoma	Oral	100 mg/kg/day	No relevant effect on body weight, indicating no acute general toxic effects.	[1]

Visualizations Signaling Pathway of TPT-004

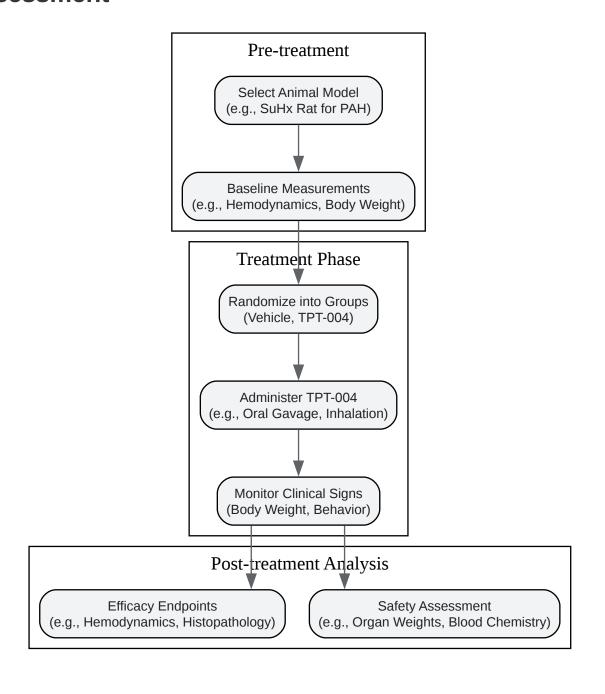




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Caption: Mechanism of action of TPT-004 as a TPH1 inhibitor.

Experimental Workflow for In Vivo Efficacy and Safety Assessment



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